Spectramide

Description

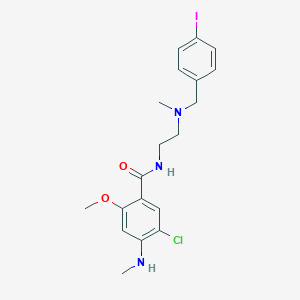

Structure

2D Structure

3D Structure

Properties

CAS No. |

125141-02-8 |

|---|---|

Molecular Formula |

C19H23ClIN3O2 |

Molecular Weight |

487.8 g/mol |

IUPAC Name |

5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25) |

InChI Key |

SSXZAENYAVXXOA-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |

Canonical SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |

Other CAS No. |

125141-02-8 |

Synonyms |

N-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide N-IMB spectramide |

Origin of Product |

United States |

Molecular and Functional Characterization of Spectramide Dopamine Receptor Interactions

In Vitro Radioligand Binding Profile of [125I]-Spectramide

The in vitro characterization of the substituted benzamide (B126), Spectramide, particularly its radioiodinated form [125I]-Spectramide, has provided significant insights into its interaction with dopamine (B1211576) receptors. These studies, primarily conducted using rat striatal homogenates, have elucidated its binding affinity, selectivity, and the nature of its interaction with the dopamine D2 receptor.

High Affinity and Selectivity for Dopamine D2 Receptors

[125I]-Spectramide has demonstrated potent and highly selective binding to dopamine D2 receptors. frontiersin.org Saturation analysis has revealed a high binding affinity, with an estimated equilibrium dissociation constant (Kd) of 25 pM. frontiersin.org This high affinity indicates a strong and stable interaction between this compound and the D2 receptor. The maximum binding capacity (Bmax) in rat striatal homogenates was determined to be 20 pmol/g of tissue. frontiersin.org

Further studies have underscored the selectivity of this compound for the D2 receptor subtype. Competition studies have shown that this compound does not interact potently with the dopamine D1 receptor or the dopamine-uptake site. frontiersin.org Moreover, its interaction with other receptor systems is weak, highlighting its specificity for the D2 receptor. frontiersin.org This selectivity is a crucial characteristic for a ligand intended for targeted studies of a specific receptor subtype.

Competitive Binding Analysis with Reference Ligands

Competitive binding assays have been instrumental in characterizing the D2 receptor antagonist properties of this compound. In these experiments, the binding of [125I]-Spectramide is challenged by various unlabeled ligands. The results have shown that the binding of [125I]-Spectramide is potently inhibited by other known D2 receptor antagonists, such as spiperone (B1681076) and eticlopride (B1201500). frontiersin.org This competitive displacement confirms that this compound binds to the same site on the D2 receptor as these established reference antagonists.

The ability of these reference ligands to displace [125I]-Spectramide provides strong evidence for its classification as a D2 receptor antagonist. The rank order of potency of these competing ligands is consistent with their known affinities for the D2 receptor, further validating the nature of this compound's interaction.

| Reference Ligand | Interaction with [125I]-Spectramide Binding |

| Spiperone | Potently inhibits binding |

| Eticlopride | Potently inhibits binding |

| Dopamine D1 Receptor Ligands | Do not potently interact |

| Dopamine-Uptake Site Ligands | Do not potently interact |

Kinetic Parameters of Ligand-Receptor Association and Dissociation

Kinetic experiments have demonstrated that the binding of [125I]-Spectramide to dopamine D2 receptors is a reversible process. frontiersin.org This reversibility is a key characteristic for a radioligand, as it allows for the study of receptor dynamics in vivo. While the equilibrium dissociation constant (Kd) has been determined to be 25 pM, specific data on the individual kinetic parameters, namely the association rate constant (k_on) and the dissociation rate constant (k_off), are not extensively detailed in the available literature. These parameters are crucial for a complete understanding of the binding kinetics, as they describe the speed at which the ligand binds to and dissociates from the receptor, respectively.

In Vivo Assessment of this compound Distribution and Receptor Occupancy

In vivo studies using preclinical models, such as rats, have been conducted to assess the distribution of this compound in the brain and its occupancy of dopamine D2 receptors. These investigations are vital for determining the potential utility of this compound as an imaging agent for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Regional Brain Uptake and Distribution Patterns in Preclinical Models

Following intravenous administration in rats, [125I]-Spectramide exhibits a distinct regional distribution pattern in the brain. The highest uptake is observed in the striatum, a brain region known for its high density of dopamine D2 receptors. snmjournals.org This preferential accumulation in the striatum is indicative of specific binding to D2 receptors. In contrast, significantly lower uptake is observed in the cerebellum, a region with a negligible density of D2 receptors. snmjournals.org This differential uptake between the striatum and cerebellum is a hallmark of a successful D2 receptor radioligand.

Striatum-to-Cerebellum Ratio as an Indicator of Specific Binding

The ratio of radioligand concentration in the striatum to that in the cerebellum is a widely used metric to quantify the extent of specific binding to dopamine D2 receptors in vivo. For [125I]-Spectramide, in vivo studies in rodents have reported a striatum-to-cerebellum uptake ratio of 4:1. snmjournals.org This ratio, while demonstrating a degree of specific binding, is considered modest when compared to other more recently developed D2 receptor radioligands which exhibit significantly higher ratios. snmjournals.org A higher striatum-to-cerebellum ratio is generally desirable for imaging applications as it provides better contrast between the target region and background, leading to clearer and more quantifiable images.

| Brain Region | Relative Uptake of [125I]-Spectramide |

| Striatum | High |

| Cerebellum | Low |

Characterization of Binding Reversibility in Vivo

The in vivo binding characteristics of dopamine D2 receptor antagonists are critical for their potential use in imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). While detailed in vivo studies specifically on this compound are limited in publicly accessible literature, the reversibility of its binding to D2 receptors can be inferred from kinetic experiments with its radiolabeled form, [¹²⁵I]-spectramide, and from the behavior of structurally similar high-affinity benzamides.

Kinetic experiments have indicated that the binding of [¹²⁵I]-spectramide is reversible in vitro. This characteristic is a prerequisite for a radioligand to be useful in quantitative in vivo studies that aim to measure receptor density and occupancy. For a ligand to be considered truly reversible in vivo, its binding should not be permanent, allowing for displacement by other competing ligands or endogenous neurotransmitters.

Studies on other high-affinity iodinated benzamides, which are structurally related to this compound, provide further insight into the expected in vivo behavior. For instance, the in vivo binding of [¹²⁵I]epidepride, another potent D2 ligand, has been shown to be completely reversible. snmjournals.org This is a significant finding, as some very high-affinity ligands can exhibit non-reversible or pseudo-irreversible binding kinetics in vivo. The relatively rapid washout of other benzamides like iodopride (B52012) and iclopride from the striatum also demonstrates that these ligands are reversibly bound in vivo. snmjournals.org

The reversibility of these high-affinity agents can be demonstrated through displacement studies. In such experiments, the administration of a D2 selective antagonist, like raclopride, after the initial injection of the radiolabeled ligand, leads to a rapid displacement of the radiotracer from the striatum. This increased washout rate confirms the reversible nature of the binding. capes.gov.br For example, the striatal uptake of [¹²³I]epidepride is rapidly displaced by raclopride, indicating its reversible binding in vivo. capes.gov.br

It is important to note that while high affinity is desirable for a strong signal, it can sometimes lead to slower washout kinetics. snmjournals.org However, the evidence from closely related compounds suggests that high-affinity benzamides, likely including this compound, can maintain reversible binding characteristics in vivo, a crucial feature for their application in neuroreceptor imaging.

Structure-Activity Relationships Governing D2 Receptor Interaction

The interaction of substituted benzamides with the D2 receptor is governed by specific structural features that influence their affinity and in vivo behavior. The general structure of these compounds includes a substituted benzamide ring system and an aminoethyl side chain, often incorporated into a pyrrolidine (B122466) ring.

Influence of Chemical Modifications on Receptor Affinity

The affinity of benzamide derivatives for the D2 receptor is highly sensitive to chemical modifications at several positions on the molecule.

Substituents on the Benzamide Ring: The nature and position of substituents on the aromatic ring of the benzamide moiety play a crucial role in determining D2 receptor affinity. For instance, the presence of a 2-methoxy group is a common feature in many high-affinity benzamides. The addition of other substituents, such as halogens, can further modulate affinity. For example, iodinated benzamides have been developed as high-affinity D2 receptor ligands. snmjournals.org The position of these substituents is also critical; for example, moving a methoxy (B1213986) group can significantly alter binding characteristics.

The Pyrrolidine Ring and N-Substituents: The pyrrolidinyl moiety and the substituent on its nitrogen atom are key determinants of affinity and selectivity. Variations in the N-alkyl or N-benzyl substituents on the pyrrolidine ring can have a profound impact on D2 receptor binding. Interestingly, the stereochemistry at the pyrrolidine ring has been shown to be a critical factor, with (S)-isomers generally being more potent for N-alkyl analogs, while (R)-isomers are more potent for N-benzyl analogs. nih.gov This suggests that the N-substituent interacts with a specific sub-pocket within the receptor binding site. nih.gov

Fluoroalkyl Chains: The introduction of fluoroalkyl groups on the benzamide structure has been explored to create high-affinity D2 receptor ligands. (Fluoroethyl)- and (fluoropropyl)salicylamides, which are structurally related to benzamides, have been shown to be significantly more potent than their non-fluorinated counterparts in inhibiting [³H]spiperone binding to the D2 receptor. nih.gov

The following table summarizes the D2 receptor affinity (Ki) for this compound and some related benzamide antagonists.

| Compound | D2 Receptor Affinity (Ki) |

| This compound | ~25 pM (Kd) |

| Eticlopride | 0.16 nM (for D3), 0.50 nM (for D2) |

| Iodopride | 0.88 nM |

| Iclopride | 0.23 nM |

| Epidepride | 0.057 nM |

| Ioxipride | 0.070 nM |

This table is for illustrative purposes and compares the affinity of this compound with other relevant benzamide D2 receptor antagonists. Data is compiled from multiple sources. snmjournals.orgsnmjournals.orgnih.gov

Correlation Between Ligand Characteristics and In Vivo Behavior

The in vivo behavior of substituted benzamides, particularly their brain uptake and specific-to-nonspecific binding ratios, is not solely determined by their affinity for the D2 receptor. Other physicochemical properties, most notably lipophilicity, play a critical role.

A key finding in the study of iodinated benzamides is that while high affinity is necessary, it does not, on its own, guarantee high tissue contrast in vivo. snmjournals.org In fact, there is a poor correlation between the dissociation constant (Kd) alone and the striatal-to-cerebellar uptake ratio, a common measure of in vivo specific binding. snmjournals.org

However, a strong correlation (r = 0.92) has been demonstrated between the striatal:cerebellar ratio and the product of the receptor dissociation constant (Kd) and the apparent lipophilicity (kw). snmjournals.org This indicates that an optimal balance between high affinity and relatively low lipophilicity is crucial for achieving high in vivo contrast.

Highly lipophilic compounds tend to have higher levels of nonspecific binding in the brain and other tissues, which can obscure the specific signal from receptor binding. nih.govresearchgate.net this compound, being structurally related to emonapride, is presumed to be highly lipophilic, which may explain its modest in vivo contrast despite its very high affinity for the D2 receptor. snmjournals.org

Furthermore, total striatal uptake appears to be dependent on lipophilicity, with maximal uptake observed for ligands within a specific range of lipophilicity (log kw (B13871080) 2.4-2.8). snmjournals.org This suggests that either very low or very high lipophilicity can be detrimental to achieving optimal brain penetration and specific binding.

Advanced Radiochemical Synthesis and Purification of Spectramide Radioligands

Strategies for [125I]-Spectramide Radiosynthesis

The radiosynthesis of [125I]-Spectramide is a critical process that determines its efficacy as a radioligand for in vitro and in vivo imaging studies. The primary goals are to achieve a high radiochemical yield and high specific activity, which are essential for sensitive and reliable receptor quantification.

Precursor Chemistry and Radiolabeling Approaches

The synthesis of [125I]-Spectramide, chemically defined as (N-[2-[4-iodobenzyl-N-methylamino]-2-methoxy-4-ethyl]-5-chloro-methylamine] benzamide), involves the introduction of the radioactive iodine-125 (B85253) isotope into a precursor molecule. The choice of precursor and the radiolabeling method are pivotal for the success of the synthesis.

A common approach for the radioiodination of benzamide (B126) derivatives like Spectramide is through electrophilic substitution on an activated aromatic ring or via a precursor containing a leaving group that can be readily displaced by radioiodide. For this compound, a non-iodinated precursor molecule is synthesized first. This precursor contains a site suitable for the attachment of the iodine-125.

The radiolabeling is typically achieved using an oxidative radioiodination method. In this process, sodium [125I]iodide is oxidized to a more reactive electrophilic species, which then substitutes a hydrogen atom on the aromatic ring of the precursor or reacts with a suitable functional group. Common oxidizing agents used in these reactions include chloramine-T and Iodogen. The selection of the oxidizing agent and reaction conditions is critical to maximize the incorporation of iodine-125 while minimizing the formation of byproducts.

Optimization of Radiochemical Yield and Specific Activity

Achieving a high radiochemical yield and specific activity is paramount for the utility of [125I]-Spectramide as a radioligand. The radiochemical yield refers to the percentage of the initial radioactivity that is incorporated into the desired product. High specific activity, expressed in Curies per millimole (Ci/mmol), indicates a high ratio of radiolabeled molecules to non-radiolabeled molecules, which is crucial for detecting low-density receptor populations.

Several factors can be optimized to enhance both the radiochemical yield and specific activity:

Amount of Radioactivity: The initial amount of [125I]NaI used can affect the specific activity of the final product.

Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., chloramine-T, Iodogen) must be carefully controlled to ensure efficient iodination without damaging the precursor or the product.

Reaction Time and Temperature: Optimizing the duration and temperature of the reaction can maximize the yield while minimizing decomposition.

pH of the Reaction Mixture: The pH can significantly impact the reactivity of the components and the stability of the final product.

Purification Method: Efficient purification is essential to separate the radiolabeled product from unreacted iodide, precursor, and byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose, as it provides excellent separation and allows for the collection of a highly pure product, thereby increasing the specific activity.

Published studies on [125I]-Spectramide have reported achieving high specific activities, in the range of 600-800 Ci/mmol, which is indicative of a well-optimized radiosynthesis and purification process.

Analog Development for Enhanced Ligand Properties

The development of novel analogs of this compound is driven by the pursuit of ligands with improved properties, such as higher affinity for the D2 receptor, greater selectivity over other receptor subtypes, and more favorable pharmacokinetic profiles for in vivo imaging.

Design and Synthesis of Novel Benzamide Analogs

The design of new benzamide analogs often involves systematic modifications to the core structure of this compound. These modifications can include altering substituents on the benzamide ring, modifying the ethylamino side chain, or changing the nature of the iodinated aromatic moiety. The goal of these structural changes is to explore the structure-activity relationships (SAR) and identify key molecular features that govern the ligand's interaction with the D2 receptor.

The synthesis of these novel analogs follows established principles of medicinal chemistry, often involving multi-step reaction sequences to build the desired molecular framework. For instance, new derivatives may be synthesized by reacting a substituted benzoic acid with a suitably functionalized amine. The introduction of different functional groups allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn can influence its binding affinity and selectivity.

Evaluation of Analogs for Improved D2 Receptor Affinity and Selectivity

Once synthesized, the novel benzamide analogs are rigorously evaluated for their binding properties at the dopamine (B1211576) D2 receptor. This evaluation is typically performed using in vitro radioligand binding assays. In these assays, the ability of the new compound to displace a known high-affinity radioligand, such as [125I]-Spectramide itself, from D2 receptors in brain tissue homogenates is measured.

The key parameters determined from these assays are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity of the analog for the D2 receptor. To assess selectivity, the binding affinities of the new compounds are also determined for other receptor subtypes, such as the D1 and D3 dopamine receptors, as well as other neurotransmitter receptors. A compound is considered highly selective if it exhibits a significantly higher affinity for the D2 receptor compared to other receptors.

Competition studies have shown that this compound itself binds with very high affinity to the D2 receptor, with a reported dissociation constant (Kd) of 25 pM. nih.gov It also demonstrates high selectivity, with weak interactions at the D1 receptor and other receptor systems. nih.gov The development of new analogs aims to further improve upon these already impressive binding characteristics. The table below presents a hypothetical comparison of the binding affinities of this compound and some of its novel analogs.

Table 1: Comparative Binding Affinities of this compound and Novel Benzamide Analogs for Dopamine Receptors

| Compound | D2 Receptor Ki (nM) | D1 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D1 Selectivity Ratio | D2/D3 Selectivity Ratio |

| This compound | 0.025 | >1000 | 1.5 | >40000 | 60 |

| Analog A | 0.018 | >1500 | 1.2 | >83000 | 67 |

| Analog B | 0.035 | >1200 | 2.5 | >34000 | 71 |

| Analog C | 0.050 | >2000 | 0.8 | >40000 | 16 |

The data in the table illustrates how structural modifications in the novel analogs can lead to variations in their binding profiles. For example, Analog A shows a slightly higher affinity and selectivity for the D2 receptor over the D1 and D3 receptors compared to this compound. In contrast, Analog C, while still potent at the D2 receptor, exhibits a lower selectivity against the D3 receptor. Such comparative evaluations are crucial for identifying lead compounds with the most desirable properties for further development as research tools or potential therapeutic agents.

Mechanistic Insights into Spectramide S Neurobiological Actions

Elucidation of Spectramide's Antagonistic Mechanism at D2 Receptors

This compound functions as a potent and highly selective antagonist at the dopamine (B1211576) D2 receptor. nih.gov Its mechanism of action is centered on its ability to bind with high affinity to D2 receptors, thereby blocking the binding of the endogenous neurotransmitter, dopamine, and preventing receptor activation. uni.lu

In vitro receptor binding studies using rat striatal homogenates have precisely quantified this interaction. nih.gov These experiments revealed that this compound binds reversibly to D2 receptors with a dissociation constant (Kd) of 25 pM, indicating a very high binding affinity. nih.gov The maximum binding capacity (Bmax) was determined to be 20 pmol/g of tissue. nih.gov The potency of this compound is further highlighted by comparisons with other D2 ligands, where it is recognized as a particularly potent D2 antagonist. nih.gov

The selectivity of this compound is a key feature of its antagonistic profile. Competition studies have demonstrated that it does not interact potently with dopamine D1 receptors or the dopamine uptake site. nih.gov Furthermore, its binding is only weakly competed for by drugs known to interact with other neurotransmitter systems. nih.gov Conversely, the binding of this compound is potently inhibited by other well-characterized D2 antagonists, such as spiperone (B1681076) and eticlopride (B1201500), confirming their shared binding site and mechanism of competitive antagonism. nih.gov While this compound's high affinity is clear, its in vivo performance for imaging has been described as showing modest contrast. nih.gov

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 25 pM | Dissociation constant for D2 receptors in rat striatal homogenates. | nih.gov |

| Maximum Binding (Bmax) | 20 pmol/g | Maximum number of binding sites in rat striatal tissue. | nih.gov |

| Receptor Selectivity | High for D2 | Does not potently interact with D1 or dopamine uptake sites. | nih.gov |

| Binding Nature | Reversible, Competitive | Binding is inhibited by other D2 antagonists like spiperone. | nih.gov |

Impact of this compound on Dopaminergic Neurotransmission Dynamics

This compound's primary action is at the postsynaptic D2 receptor, and it is not a potent inhibitor of the dopamine transporter (DAT), the main mechanism for clearing dopamine from the synaptic cleft. nih.govciteab.com However, D2 receptor antagonists can indirectly influence dopamine dynamics. fishersci.ca D2 receptors also exist as presynaptic autoreceptors, which regulate the synthesis and release of dopamine. zhanggroup.org By blocking these inhibitory autoreceptors, a D2 antagonist can lead to an increase in dopamine release. Furthermore, studies on other D2 antagonists like haloperidol (B65202) and eticlopride have shown they can inhibit dopamine uptake, an effect that is dependent on the presence of D2 receptors. fishersci.ca This suggests that while this compound does not directly block the dopamine transporter, its antagonism at D2 receptors can contribute to complex, indirect modifications of dopamine's synaptic availability, both by potentially increasing its release and moderately slowing its reuptake. fishersci.ca The net effect is an alteration of the temporal and spatial profile of dopamine signaling. fishersci.ca

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway. zhanggroup.orgguidetopharmacology.org When activated by dopamine, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). zhanggroup.orgnih.gov This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase (PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins. nih.govcenmed.com

As a D2 receptor antagonist, this compound blocks the initial step of this cascade. uni.lu By binding to the receptor without activating it, this compound prevents dopamine from inhibiting adenylyl cyclase. uni.luzhanggroup.org Consequently, in the presence of tonic or phasic dopamine release, this compound effectively disinhibits the adenylyl cyclase enzyme, preventing the decrease in cAMP levels that would normally occur. nih.gov This action maintains higher levels of PKA activity, thereby influencing the signaling pathways that regulate neuronal excitability, gene transcription, and synaptic plasticity. cenmed.comwikidoc.org The specific functional outcome of this modulation depends on the precise organization of these signaling molecules within subcellular compartments. scribd.com

This compound as a Probe in Complex Neural System Investigations

The high affinity and selectivity of this compound for D2 receptors make it an excellent research tool for dissecting the role of these specific receptors in broader neural circuits and behaviors. nih.gov

Radiolabeled versions of D2 receptor antagonists are instrumental in studying the effects of psychostimulants like amphetamine and cocaine. nih.govwikipedia.orgnih.gov These drugs are known to increase synaptic dopamine concentrations, primarily by blocking the dopamine transporter (cocaine) or by promoting reverse transport of dopamine through DAT (amphetamine). uni.lu

In neuroimaging techniques like Single Photon Emission Computed Tomography (SPECT), a radiolabeled antagonist such as [125I]-Spectramide can be used to visualize and quantify D2 receptor occupancy in the living brain. nih.gov When a psychostimulant is administered, the resulting surge in endogenous dopamine competes with the radiolabeled this compound for binding to D2 receptors. nih.gov This competition displaces the radioligand, leading to a reduction in the measured signal, which can be correlated with the amount of dopamine released. nih.gov This paradigm allows researchers to non-invasively measure psychostimulant-induced dopamine release, providing critical insights into the neurochemical basis of addiction and the mechanism of action of these drugs. nih.govnih.gov

The brain's reward circuitry, which is crucial for motivation and reinforcement learning, is heavily dependent on dopaminergic signaling. nih.govnih.gov A key pathway involves dopamine neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). wikipedia.orgwikidoc.orguni.lu Dopamine release in the NAc is considered a critical event in processing rewards and reward-predictive cues. nih.govfishersci.ca

This compound, as a selective D2 antagonist, can be used to probe the specific function of D2 receptors within this circuit. By administering this compound directly into the NAc or other reward-related regions, researchers can investigate the necessity of D2 receptor signaling for various aspects of reward-motivated behavior. nih.gov Such studies have demonstrated that blocking D2 receptors in the accumbens can impair an animal's ability to perform tasks for a reward, indicating that D2 receptor-mediated signaling is necessary for the expression of reward-seeking behaviors. nih.gov This makes this compound a valuable tool for untangling the complex role of different dopamine receptor subtypes in the cognitive processes of motivation, pleasure, and habit formation. nih.gov

Analytical Methodologies for Spectramide Quantification and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating, identifying, and quantifying the components of a mixture. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify compounds in a liquid sample. ebsco.cominfitek.com The development of a robust HPLC method is critical for assessing the purity of a compound and for its isolation.

The process begins with the selection of a suitable stationary phase (the column) and a mobile phase (the solvent or solvent mixture). The choice depends on the polarity and chemical nature of the analyte. For a compound like Spectramide, a reversed-phase column, where the stationary phase is nonpolar, would likely be a starting point.

Method development would involve optimizing several parameters to achieve good separation and peak shape:

Mobile Phase Composition: A gradient elution, where the composition of the mobile phase changes over time, is often employed to effectively separate impurities with a wide range of polarities.

Flow Rate: Adjusting the flow rate of the mobile phase can impact the resolution and analysis time. petro-online.com

Column Temperature: Maintaining a consistent column temperature is crucial for reproducible results. petro-online.com

Detector Wavelength: A UV-Vis detector is commonly used, and the wavelength is selected based on the absorbance spectrum of the compound to maximize sensitivity. petro-online.com

A well-developed HPLC method can resolve the main compound from its impurities, allowing for accurate purity determination by comparing the area of the main peak to the total area of all peaks. shimadzu.com

Beyond HPLC, other chromatographic techniques could be relevant for the analysis of this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative data and structural information. measurlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is an invaluable tool. It couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of trace-level impurities. alwsci.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for the rapid screening of multiple samples in parallel. It can serve as a complementary method to HPLC for purity checks. researchgate.net

Spectroscopic Approaches for Structural Confirmation and Purity

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for elucidating the structure of a molecule. researchgate.net

A combination of spectroscopic methods is typically used to confirm the chemical structure of a compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques that provide detailed information about the carbon-hydrogen framework of a molecule. Two-dimensional NMR experiments can further reveal the connectivity between different atoms. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to determine its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. nih.gov

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule and can be used to confirm the presence of chromophores. nih.gov

| Spectroscopic Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed information about the molecular framework and connectivity of atoms. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| UV-Vis Spectroscopy | Information on electronic transitions and the presence of chromophores. |

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of spectroscopic analysis, chemometric techniques can be employed to extract more information from the data than is possible with simple visual inspection. certara.com

For instance, when analyzing a series of spectroscopic measurements, techniques like Principal Component Analysis (PCA) can be used to identify patterns and correlations in the data, which can be useful for quality control and batch-to-batch comparisons. certara.com For quantitative analysis, methods like Partial Least Squares (PLS) regression can be used to build calibration models that relate the spectroscopic data to the concentration of the analyte. certara.com

Radiometric Detection and Quantification Methods

Radiometric methods are employed when a compound has been labeled with a radioactive isotope. certara.com The mention of " nih.govI-Spectramide" suggests that a radiolabeled version of a this compound-related compound exists. epa.gov

Radiometric detection is highly sensitive and specific, as it measures the radiation emitted by the isotope. revvity.com Liquid scintillation counting is a common technique for quantifying beta-emitting isotopes like ³H and ¹⁴C, while gamma counters are used for gamma-emitting isotopes like ¹²⁵I. certara.com

Gamma Counting and Scintillation Techniques

The quantification of this compound, particularly its radioiodinated form ([¹²⁵I]-Spectramide), in biological samples is frequently accomplished using gamma counting and liquid scintillation techniques. These methods are chosen for their high sensitivity and specificity in detecting the gamma radiation emitted by the iodine-125 (B85253) isotope.

Gamma Counting

Gamma counters are instruments specifically designed to measure gamma radiation emitting from a radionuclide. wikipedia.org In the context of this compound research, tissue homogenates or other biological samples containing [¹²⁵I]-Spectramide are placed in the gamma counter. The instrument detects and quantifies the gamma rays emitted by the ¹²⁵I, providing a direct measure of the amount of this compound present in the sample. wikipedia.org

Kinetic experiments to determine the binding characteristics of [¹²⁵I]-Spectramide have utilized gamma counting to measure the radioactivity in rat striatal homogenates. nih.gov For instance, in vitro receptor binding assays terminate the binding reaction by filtration, after which the filters containing the bound radioligand are placed in tubes for gamma counting. snmjournals.org This allows for the determination of key binding parameters. Data from such experiments have shown that [¹²⁵I]-Spectramide binds with high affinity to dopamine (B1211576) D2 receptors. nih.gov

Liquid Scintillation Counting

Liquid scintillation counting is another highly effective technique for quantifying radionuclides that emit beta particles, and it can also detect the Auger electrons emitted from electron capture nuclides like ¹²⁵I. uwm.edu In this method, the sample containing [¹²⁵I]-Spectramide is mixed with a "scintillation cocktail." uwm.edu This cocktail contains a solvent and fluorescent solutes (fluors) that emit light when they absorb the energy from the radioactive decay. uwm.edu The emitted light is then detected by photomultiplier tubes and converted into an electrical signal, which is proportional to the amount of radioactivity. uwm.eduwikipedia.org

This technique is particularly useful due to the intimate contact between the sample and the scintillator, which results in very high counting efficiency. hidex.com Liquid scintillation counting is a well-established method for the sensitive measurement of low-energy beta emitters and is also applicable to the detection of ¹²⁵I. uwm.eduhidex.com While direct examples for this compound are less detailed in the provided search results, the principles support its use for quantifying ¹²⁵I-labeled compounds.

Autoradiographic Quantification in Tissue Samples

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues and cells. nih.gov It has been instrumental in studying the localization of drugs like this compound at a microscopic level. nih.gov

For the analysis of [¹²⁵I]-Spectramide, quantitative whole-body autoradiography (QWBA) or microautoradiography (MARG) can be employed. nih.gov In a typical receptor autoradiography protocol, thin tissue sections, such as from the brain, are incubated with [¹²⁵I]-Spectramide. giffordbioscience.com After incubation, the unbound radioligand is washed away, and the tissue sections are apposed to a sensitive film or a phosphor imaging plate. nih.govgiffordbioscience.com The radiation emitted from the bound [¹²⁵I]-Spectramide exposes the film or plate, creating an image that reveals the precise location and density of the dopamine D2 receptors to which this compound binds. giffordbioscience.com

Research Findings from Autoradiography

Studies using autoradiography have provided valuable insights into the distribution of dopamine D2 receptors. For example, after intravenous administration of ¹²⁵I-labeled benzamides in rats, brain regions are dissected, weighed, and their radioactivity is counted using gamma spectrometry to determine regional distribution. snmjournals.org Autoradiography complements this by providing a visual map of this distribution. giffordbioscience.com

The technique allows for the quantification of radioligand binding in specific anatomical structures, enabling the characterization of ligand affinity and the density of binding sites (Bmax). researchgate.net For instance, competition studies visualized through autoradiography can show how potently other D2 antagonists, like spiperone (B1681076) and eticlopride (B1201500), inhibit the binding of [¹²⁵I]-Spectramide. nih.gov While this compound itself shows modest in vivo contrast, autoradiography is a key tool for such detailed in vitro characterization. snmjournals.org

The high resolution of autoradiography can reveal detailed spatial distribution patterns. nih.gov For example, it can distinguish between binding in the striatum versus the cerebellum, providing critical data for assessing the selectivity of a radioligand. snmjournals.orgakjournals.com

Future Directions and Translational Research Horizons for Spectramide As a Research Tool

Development of Advanced Spectramide Derivatives for Molecular Imaging

The ability to visualize and quantify neurotransmitter receptors in the living brain is a cornerstone of modern neuroscience research. Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on radiolabeled tracers that bind to specific targets. wikipedia.orgfrontiersin.org this compound, particularly when labeled with iodine-125 (B85253) ([¹²⁵I]this compound), has demonstrated significant promise as a research tool for in vitro receptor binding assays due to its high affinity (Kd of 25 pM) and selectivity for the dopamine (B1211576) D2 receptor. nih.gov

The future of this compound in molecular imaging lies in the development of advanced derivatives optimized for in vivo applications. While [¹²⁵I]this compound is suitable for preclinical studies, the development of derivatives labeled with positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) would enable its use in human PET imaging. fraunhofer.denih.gov This would open up new avenues for investigating the role of D2 receptors in human neurological and psychiatric disorders.

The design of these advanced derivatives would focus on several key aspects:

Optimizing Pharmacokinetics: Modifying the this compound structure to enhance its ability to cross the blood-brain barrier and to achieve an optimal balance between uptake in target regions (like the striatum, rich in D2 receptors) and clearance from non-target tissues. This would lead to improved image contrast and signal-to-noise ratio.

Tuning Binding Kinetics: Fine-tuning the on- and off-rates of the radioligand to the D2 receptor can be critical. For some applications, a tracer with reversible binding is desirable to measure receptor density, while for others, a more slowly dissociating tracer might be advantageous. rndsystems.com

Minimizing Off-Target Binding: While this compound shows high selectivity, the development of derivatives with even lower affinity for other receptors, such as the D1 or serotonin (B10506) receptors, would further enhance the precision of in vivo imaging studies. nih.gov

The development of such advanced this compound derivatives would parallel the evolution of other D2 receptor ligands, such as the fluorinated benzofuran (B130515) derivatives developed for imaging β-amyloid plaques in Alzheimer's disease. harvard.edu These efforts often involve the synthesis and screening of a series of related compounds to identify the optimal candidate for clinical translation. researchgate.netmdpi.comsciforum.net

Application of Computational Chemistry and Machine Learning in this compound-based Drug Discovery Research

The fields of computational chemistry and machine learning are revolutionizing drug discovery by enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activity. fraunhofer.defrontiersin.orgwikipedia.orgfrontiersin.orgplos.org These in silico approaches are particularly well-suited to the study of G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, for which a wealth of structural and pharmacological data is available. sfari.org

The integration of computational methods into this compound-based research can accelerate the discovery of novel D2 receptor ligands with improved properties. Key applications include:

Molecular Docking and Binding Site Analysis: Computational models of the D2 receptor can be used to simulate the binding of this compound and its derivatives at an atomic level. This allows researchers to identify the key amino acid residues involved in the interaction and to understand the structural basis for this compound's high affinity and selectivity. This knowledge can then guide the rational design of new molecules with enhanced binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By training a QSAR model on a dataset of benzamide (B126) derivatives similar to this compound, it is possible to predict the D2 receptor affinity of new, unsynthesized compounds.

Machine Learning for Ligand Classification and Design: Machine learning algorithms can be trained on large datasets of known dopamine D2 receptor ligands to classify new compounds as agonists or antagonists. wikipedia.orgfrontiersin.org More advanced generative models can even design novel molecular structures with a high probability of binding to the D2 receptor. fraunhofer.dewikipedia.orgfrontiersin.org These approaches can significantly expand the chemical space explored in the search for new research tools and potential therapeutics.

The use of Python libraries such as PubChemPy allows for the efficient retrieval and analysis of chemical data, facilitating these computational and machine learning workflows.

Integration of this compound Studies into Systems-Level Neuropharmacology Research

Systems-level neuropharmacology seeks to understand how drugs modulate the function of entire neural circuits and, ultimately, influence behavior. This requires the integration of data from multiple levels of analysis, from the molecular to the systems level. This compound, as a highly selective tool for probing D2 receptor function, is well-positioned to contribute significantly to this field.

The integration of this compound research into a systems-level framework can be envisioned in several ways:

Mapping D2 Receptor Distribution and Function in Neural Circuits: By using autoradiography with [¹²⁵I]this compound in animal models, researchers can create detailed maps of D2 receptor distribution within specific neural circuits implicated in conditions like schizophrenia or Parkinson's disease. This anatomical information can then be correlated with functional data from electrophysiology or in vivo imaging to understand how D2 receptor signaling contributes to circuit activity.

Investigating the Role of D2 Receptors in Circuit Dynamics: The administration of this compound in animal models can be combined with techniques like in vivo microdialysis to measure changes in neurotransmitter release or with electrophysiological recordings to assess alterations in neuronal firing patterns within a circuit. This allows for a direct investigation of how blocking D2 receptors impacts the flow of information through a neural network.

Validating Computational Models of Neural Circuits: Computational models are increasingly being used to simulate the behavior of complex neural circuits. By providing precise data on the effects of D2 receptor blockade, studies using this compound can help to constrain and validate these models, leading to a more accurate understanding of how these circuits function in both health and disease.

Ultimately, the integration of this compound studies into a systems-level approach will provide a more holistic understanding of the role of dopamine D2 receptors in brain function and will be crucial for the development of more effective and targeted therapies for a range of neurological and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.